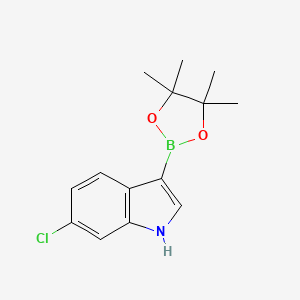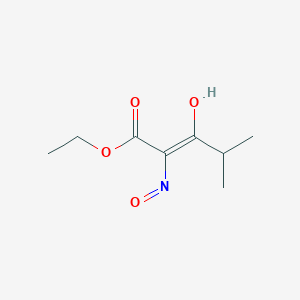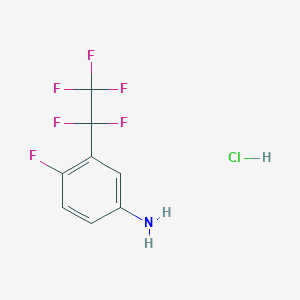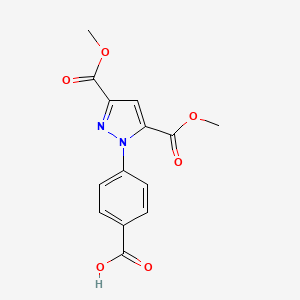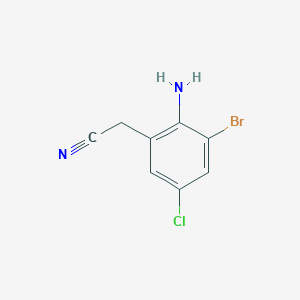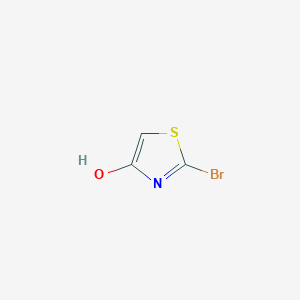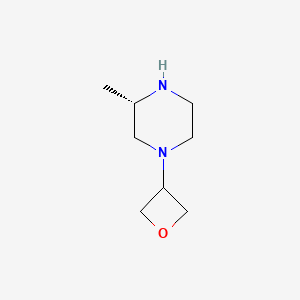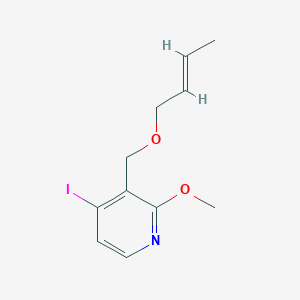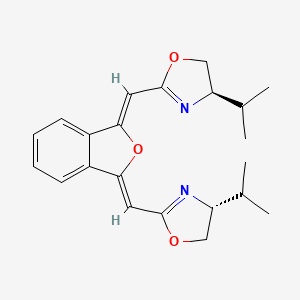
(1Z,3Z)-1,3-Bis(((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran is a complex organic compound that features multiple functional groups, including oxazoline rings and a dihydroisobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran typically involves multi-step organic reactions. One possible route could involve the formation of the dihydroisobenzofuran core followed by the introduction of the oxazoline rings through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran could be used as a building block for the synthesis of more complex molecules. Its unique structure might enable the development of novel catalysts or ligands for asymmetric synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran could be explored for its pharmacological properties. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could find applications in the development of advanced materials. Its structural features might impart desirable properties such as enhanced stability, reactivity, or functionality to materials used in various applications.
Mechanism of Action
The mechanism of action of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran might include other molecules featuring oxazoline rings and dihydroisobenzofuran cores. Examples could include:
- (1Z,3Z)-1,3-Bis((®-4-methyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran
- (1Z,3Z)-1,3-Bis((®-4-ethyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran
Uniqueness
The uniqueness of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran lies in its specific substitution pattern and stereochemistry. These features might confer distinct reactivity, selectivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-2-[(Z)-[(3Z)-3-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]-2-benzofuran-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H26N2O3/c1-13(2)17-11-25-21(23-17)9-19-15-7-5-6-8-16(15)20(27-19)10-22-24-18(12-26-22)14(3)4/h5-10,13-14,17-18H,11-12H2,1-4H3/b19-9-,20-10-/t17-,18-/m0/s1 |
InChI Key |
OOBKPGDKBNCCIH-BUCSIEKLSA-N |
Isomeric SMILES |
CC([C@H]1N=C(OC1)/C=C/2\O/C(=C\C3=N[C@@H](CO3)C(C)C)/C4=CC=CC=C24)C |
Canonical SMILES |
CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
